molecular formula C24H26N2O4S B7705847 N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7705847
M. Wt: 438.5 g/mol
InChI Key: SGAKIQXYNUBFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds that have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities at low concentrations. However, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide also has some limitations, including its solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One area of interest is the development of more potent and selective analogs of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide for use in drug discovery. Another area of interest is the investigation of the mechanisms underlying the biological activities of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, which could lead to the development of new therapeutic targets. Additionally, the use of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide as a photosensitizer in photodynamic therapy is an area of active research.

Synthesis Methods

The synthesis of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-2-30-23-16-10-9-15-22(23)25-24(27)19-26(18-17-20-11-5-3-6-12-20)31(28,29)21-13-7-4-8-14-21/h3-16H,2,17-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGAKIQXYNUBFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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